REACTION_CXSMILES
|
[N:1]1[CH:2]=[N:3][N:4]2[CH:9]=[C:8]([CH:10]=O)[CH:7]=[CH:6][C:5]=12.C1(OP([CH:28]([C:36]2[CH:41]=[CH:40][CH:39]=[C:38]([CH3:42])[N:37]=2)NC2C=CC=CC=2)(=O)OC2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=[O:44].[Cs+].[Cs+].Cl>C1COCC1.CC(O)C.C(OC)(C)(C)C>[CH3:42][C:38]1[N:37]=[C:36]([C:28](=[O:44])[CH2:10][C:8]2[CH:7]=[CH:6][C:5]3[N:4]([N:3]=[CH:2][N:1]=3)[CH:9]=2)[CH:41]=[CH:40][CH:39]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N=1C=NN2C1C=CC(=C2)C=O
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OP(OC1=CC=CC=C1)(=O)C(NC1=CC=CC=C1)C1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
Cs2CO3
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N HCl twice
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
The precipitates were collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)C(CC=1C=CC=2N(C1)N=CN2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |